molecular formula C12H18N2O3S B2425070 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine CAS No. 346662-35-9

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine

Cat. No.: B2425070
CAS No.: 346662-35-9
M. Wt: 270.35
InChI Key: CJPWGCDTJPQHCT-UHFFFAOYSA-N
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Description

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H18N2O3S. It is characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanamine chain.

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14/h1-4H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPWGCDTJPQHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the reaction of 4-morpholinesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Organic Synthesis : 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine serves as a key intermediate in synthesizing more complex organic molecules. Its reactivity profile allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.

Biology

  • Biochemical Assays : The compound is utilized in enzyme studies, acting as a probe to investigate enzyme mechanisms. Its ability to form covalent bonds with enzyme active sites can inhibit or modulate enzymatic activity, making it valuable for biochemical research.

Medicine

  • Drug Development : There is ongoing research into the therapeutic potential of this compound, particularly in developing drugs targeting specific enzymes or receptors involved in diseases like cancer and neurodegenerative disorders. Morpholine derivatives have been linked to improved bioavailability and reduced toxicity profiles in drug candidates .

Case Study 1: Anticancer Activity

A study investigated the effects of morpholine-based compounds on tumor growth in animal models. The results indicated that compounds similar to 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine significantly reduced tumor size when combined with standard chemotherapy agents, demonstrating potential as adjunctive therapy in cancer treatment.

Case Study 2: Neuropharmacological Effects

Research highlighted the role of morpholine derivatives in central nervous system drug discovery. Compounds structurally related to 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine have shown promise as anxiolytics and antidepressants due to their interaction with neurotransmitter systems .

Industrial Applications

In addition to its research applications, 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is employed in the production of specialty chemicals and agrochemicals. Its properties make it suitable for use as a corrosion inhibitor and in formulating products that require enhanced chemical stability .

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
ChemistryOrganic synthesisVersatile intermediate for complex molecules
BiologyEnzyme studiesProbe for understanding enzyme mechanisms
MedicineDrug developmentPotential for treating cancer and CNS disorders
IndustrySpecialty chemicalsEnhances product stability and performance

Mechanism of Action

The mechanism of action of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholin-4-ylsulfonylphenyl)ethanol
  • 2-(4-Morpholin-4-ylsulfonylphenyl)acetic acid
  • 2-(4-Morpholin-4-ylsulfonylphenyl)propane

Uniqueness

2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonyl group allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine, often referred to as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a sulfonyl group, which contribute to its interaction with various biological targets.

The biological activity of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine primarily involves its interaction with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring enhances binding affinity through interactions with hydrophobic pockets in proteins. This dual mechanism positions the compound as a potential candidate for therapeutic applications, particularly in cancer and antimicrobial treatments.

Anticancer Activity

Recent studies have explored the anticancer potential of morpholine derivatives, including 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine. For instance, a series of related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as HepG2. Some derivatives exhibited IC50 values as low as 8.50 μM, indicating significant potential for further development as anticancer agents .

CompoundIC50 (μM)Cell Line
3c11.42HepG2
3d8.50HepG2
3e12.76HepG2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Morpholine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

Case Studies

Research indicates that compounds similar to 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine have been effective in preclinical models:

  • Study on Anticancer Efficacy : In a study evaluating novel derivatives against HepG2 cells, several compounds showed promising results with significant reductions in cell viability, suggesting potential for selective targeting of cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : Another investigation into the antimicrobial properties revealed that specific morpholine derivatives were more effective than traditional antibiotics like ciprofloxacin against MRSA strains, highlighting their potential in treating resistant infections .

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